molecular formula C23H21NO4S B1302898 (S)-3-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-4-(thiophen-2-yl)butanoic acid CAS No. 270262-98-1

(S)-3-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-4-(thiophen-2-yl)butanoic acid

Cat. No. B1302898
CAS RN: 270262-98-1
M. Wt: 407.5 g/mol
InChI Key: BESSJJJDKGERSD-OAHLLOKOSA-N
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Description

“(S)-3-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-4-(thiophen-2-yl)butanoic acid” is a chemical compound with the CAS Number: 270262-98-1 . It has a molecular weight of 407.49 .


Molecular Structure Analysis

The linear formula of this compound is C23H21NO4S . For more detailed structural information, you may refer to resources like PubChem .


Physical And Chemical Properties Analysis

This compound is a solid at room temperature . It should be stored in a dark place, sealed in dry conditions, at 2-8°C .

Scientific Research Applications

Self-Assembly in Material Science and Nanotechnology

One significant application of compounds related to (S)-3-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-4-(thiophen-2-yl)butanoic acid is in the field of material science and nanotechnology. Research has shown that Fmoc variants of amino acids, which are structurally similar, can form self-assembled structures under different conditions. These structures exhibit unique morphologies like spheres, rods, and flower-like shapes, which can be manipulated by altering concentration and temperature. Such controlled morphological changes in these self-assembled structures highlight their potential for designing novel architectures in nanotechnology and material science (Kshtriya, Koshti, & Gour, 2021).

Peptide Synthesis and Modifications

This compound is also significant in peptide synthesis. For instance, the synthesis of N-{[(9H-fluoren-9-yl)methoxy]carbonyl}-protected (Fmoc) β-amino acids, closely related to (S)-3-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-4-(thiophen-2-yl)butanoic acid, was reported to be highly successful, yielding enantiomerically pure N-Fmoc-protected β-amino acids. This process demonstrates the compound's relevance in generating specific and controlled amino acid sequences, crucial for peptide-based drug development and biochemical studies (Ellmerer-Müller et al., 1998).

Solid-Phase Syntheses and Drug Discovery

The compound and its derivatives have applications in solid-phase syntheses of peptides and small molecules. For instance, novel S-Xanthenyl protecting groups for cysteine, using the Fmoc strategy, were employed in the solid-phase syntheses of model peptides. Such techniques are fundamental in drug discovery, where precise peptide synthesis is essential (Han & Bárány, 1997).

Application in Liquid Crystalline Materials

Additionally, derivatives of this compound have been studied for their liquid crystallinity properties, which are essential in developing advanced materials for electronic and photonic applications. For example, liquid crystallinity values of 2-fluorenyl 4-alkylbenzoates, which share structural similarities, were compared with biphenyl homologues, indicating potential applications in the development of new materials with unique electronic properties (Yamamoto et al., 2005).

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can be harmful if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name

(3S)-3-(9H-fluoren-9-ylmethoxycarbonylamino)-4-thiophen-2-ylbutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21NO4S/c25-22(26)13-15(12-16-6-5-11-29-16)24-23(27)28-14-21-19-9-3-1-7-17(19)18-8-2-4-10-20(18)21/h1-11,15,21H,12-14H2,(H,24,27)(H,25,26)/t15-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BESSJJJDKGERSD-OAHLLOKOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CC=CS4)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@H](CC4=CC=CS4)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-3-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-4-(thiophen-2-yl)butanoic acid

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